BCR-ABL-IN-2

概要

説明

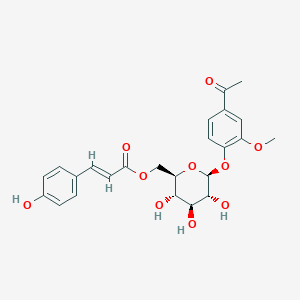

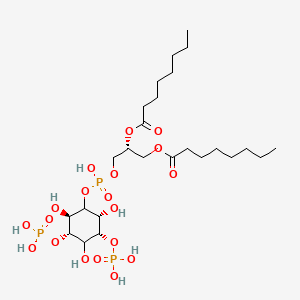

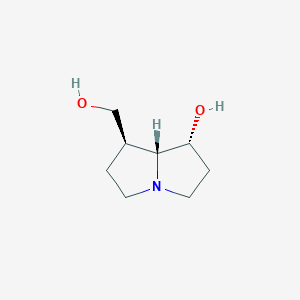

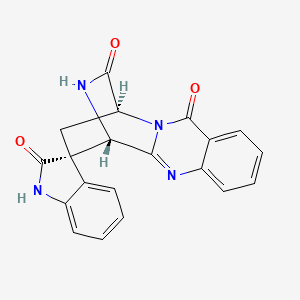

BCR-ABL-IN-2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrahydroisoquinoline moiety, and a carboxylic acid group, making it an interesting subject for research and development.

準備方法

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl carbamate, dichlorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

化学反応の分析

Types of Reactions

BCR-ABL-IN-2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

Chemistry

In chemistry, BCR-ABL-IN-2 is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a tool to study biochemical pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for research in areas such as signal transduction, cellular metabolism, and gene regulation .

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including cancer, inflammation, and neurological disorders .

Industry

In industry, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .

作用機序

The mechanism of action of BCR-ABL-IN-2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific context and application of the compound .

類似化合物との比較

Similar Compounds

tert-Butyl carbamate: A related compound used in various chemical reactions and as a building block for more complex molecules.

tert-Butyl-N-methylcarbamate: Another similar compound with applications in organic synthesis and materials science.

tert-Butyl carbazate: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

BCR-ABL-IN-2 is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various scientific fields .

特性

IUPAC Name |

(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUVVEBHULJOFP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of imatinib in treating CML?

A1: Imatinib specifically targets the BCR-ABL tyrosine kinase, a constitutively active protein resulting from the Philadelphia chromosome translocation [, , ].

Q2: How does imatinib interact with BCR-ABL?

A2: Imatinib binds to the ATP-binding cleft within the activation loop (A-loop) of the BCR-ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules [, , , , ].

Q3: What are the downstream effects of inhibiting BCR-ABL kinase activity?

A3: Imatinib binding to BCR-ABL inhibits its kinase activity, leading to reduced proliferation, induction of apoptosis, and ultimately, the death of CML cells [, , ].

Q4: What are the key structural components of the BCR-ABL protein?

A4: BCR-ABL comprises SH3 and SH2 domains, a kinase domain, proline-rich regions, a nuclear localization signal, and DNA- and actin-binding sites. These elements contribute to its constitutive activity and transforming potential [, , ].

Q5: How have computational approaches been used in CML research?

A5: Researchers have used imatinib databases and sequence alignments to identify and characterize BCR-ABL mutations associated with drug resistance [, ].

Q6: How do mutations in the BCR-ABL kinase domain contribute to imatinib resistance?

A6: Mutations, particularly in the P-loop and at the T315 residue, alter the kinase's conformation, hindering imatinib binding and reducing its inhibitory efficacy [, , , , ].

Q7: What is the significance of the T315I mutation in BCR-ABL?

A7: The T315I mutation is particularly problematic because it confers resistance to multiple TKIs, including imatinib, nilotinib, and dasatinib, limiting treatment options [, ].

Q8: How do BCR-ABL levels in different tissues correlate with molecular response to imatinib?

A8: Research suggests that while BCR-ABL levels in peripheral blood and bone marrow generally correlate, the depth of molecular response may differ, with bone marrow showing a deeper response, particularly at lower levels of BCR-ABL [].

Q9: What in vitro model systems are used to study CML and TKI resistance?

A9: Researchers utilize human CML cell lines like K562, KU-812, LAMA84R, and Meg-01, as well as murine cell lines like Ba/F3, to investigate BCR-ABL signaling, drug response, and resistance mechanisms [, , , ].

Q10: What are the key findings regarding the timing of achieving Major Molecular Response (MMR) with imatinib treatment?

A10: Studies indicate that earlier achievement of MMR during imatinib treatment is associated with a more stable response and a lower risk of BCR-ABL mutation acquisition [].

Q11: What are the major mechanisms of resistance to imatinib in CML?

A11: Imatinib resistance can arise from BCR-ABL gene amplification, additional genomic alterations, and critically, point mutations within the BCR-ABL kinase domain that hinder drug binding [, , , , ].

Q12: How do truncated BCR-ABL proteins contribute to drug resistance?

A12: Truncated BCR-ABL proteins, resulting from premature translation termination mutations, can exhibit altered kinase activity and lack regulatory regions, potentially contributing to drug resistance [, ].

Q13: What is the role of quantitative PCR in monitoring CML?

A13: Quantitative PCR (qPCR) for the BCR-ABL transcript offers a highly sensitive method for monitoring minimal residual disease, particularly in patients achieving complete cytogenetic responses, and helps predict relapse [, ].

Q14: How does T-cell receptor excision circle (TREC) content relate to CML prognosis?

A14: Studies suggest that higher TREC content in CML patients might be associated with improved clearance of residual leukemic cells and a more favorable prognosis [, ].

Q15: How does the immune system contribute to eliminating CML cells?

A15: Research suggests that a robust immune response, particularly T-cell mediated immunity, plays a crucial role in controlling residual CML cells and preventing relapse [, ].

Q16: What is the role of omacetaxine mepesuccinate in treating CML?

A16: Omacetaxine mepesuccinate, a protein synthesis inhibitor, has shown efficacy against BCR-ABL positive leukemia cells, including those resistant to ponatinib, offering a potential therapeutic option for resistant cases [].

Q17: How effective are second-line TKIs in treating CML after resistance or intolerance to first-line TKIs?

A17: While second-generation TKIs demonstrate efficacy as second-line therapy, a significant proportion of patients may not achieve optimal responses, highlighting the need for refined treatment strategies and mutation-guided TKI selection [].

Q18: What is the significance of the discovery of BCR-ABL in CML?

A18: Identifying the BCR-ABL fusion gene as the driver mutation in CML revolutionized our understanding of the disease and paved the way for developing targeted therapies like imatinib [, ].

Q19: How has the introduction of imatinib impacted CML treatment?

A19: Imatinib has dramatically improved the prognosis of CML patients, significantly increasing survival rates and transforming CML from a fatal disease into a manageable chronic condition for many [, , ].

Q20: How do different research disciplines converge in advancing CML treatment?

A20: CML research exemplifies the convergence of genomics, molecular biology, pharmacology, immunology, and clinical research in developing targeted therapies, understanding resistance mechanisms, and improving patient outcomes [, , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)